5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
| δ (ppm) | Assignment |
|---|---|
| 2.44 (s, 3H) | Methyl group (C3-CH₃) |
| 7.32 (d, J = 9.2 Hz, 1H) | Pyridine H7 |
| 7.68 (s, 1H) | Imidazole H2 |
| 8.17 (d, J = 9.2 Hz, 1H) | Pyridine H6 |
| 9.21 (s, 1H) | Protonated imidazole NH |
| δ (ppm) | Assignment |
|---|---|
| 14.3 | C3-CH₃ |
| 115.2 | C5-Br |
| 124.4 | C6 |
| 132.8 | C7 |
| 145.6 | C2 |
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
- 2919 (C-H stretch, methyl group)
- 1600 (C=N stretch, imidazole ring)
- 1363 (C-Br vibration)
- 771 (out-of-plane C-H bending, aromatic rings).
UV-Vis Spectroscopy
In methanol, the compound exhibits a λₘₐₓ at 253 nm (π→π* transition of the conjugated bicyclic system) and a secondary band at 328 nm (n→π* transition of the lone pairs on nitrogen).
Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives
Structural and Electronic Comparisons
Reactivity and Functionalization Trends
- Electrophilic Substitution : Bromine at C5 directs further substitution to C6 or C8 due to its electron-withdrawing effect, whereas methyl at C3 enhances electron density at C2.
- Nucleophilic Displacement : The hydrobromide salt’s protonated nitrogen reduces nucleophilicity at N1, contrasting with neutral imidazo[1,2-a]pyridines, which undergo facile alkylation at N1.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C5-bromine is feasible with aryl boronic acids (Pd catalysis), analogous to 8-bromo derivatives.
Crystallographic Trends
Derivatives with bulky substituents (e.g., 6-methyl or 8-bromo groups) exhibit reduced π-π stacking compared to unsubstituted analogs, as seen in 6-methylimidazo[1,2-a]pyridine (P2₁/c vs. P-1 for parent compound).
Properties
IUPAC Name |
5-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c1-6-5-10-8-4-2-3-7(9)11(6)8;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNQHZVIJNUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide typically involves the bromination of 3-methylimidazo[1,2-a]pyridine. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include reduced imidazo[1,2-a]pyridines and dehalogenated compounds.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to mimic biologically active molecules, making it useful for drug development. The compound has potential therapeutic effects, particularly in the development of anticancer agents and other pharmaceuticals targeting specific enzymes and receptors.
Case Study: Anticancer Activity
Recent studies have highlighted the compound's potential in developing novel anticancer agents. For instance, derivatives synthesized from 5-bromo-3-methylimidazo-[1,2-a]pyridine have shown promising activity against various cancer cell lines. These derivatives were evaluated for their ability to inhibit cell growth and demonstrate selective toxicity towards tumor cells .
Biological Studies
This compound is utilized in biological research to investigate enzyme inhibition and receptor binding. Its structural similarity to other bioactive compounds enables researchers to explore its interaction with various biological targets.
Material Science
In material science, this compound is employed in the development of organic semiconductors and advanced materials. Its unique chemical structure allows for various modifications that can enhance the properties of materials used in electronic applications.
Applications in Organic Electronics
Research indicates that compounds with imidazo-pyridine structures can serve as effective components in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable electronic properties .
Chemical Synthesis
The compound acts as an intermediate in synthesizing more complex organic molecules. Its bromine atom enhances reactivity, allowing it to participate in various chemical reactions such as cross-coupling reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring system allow the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key structural analogs differ in the positions of bromine and methyl groups, significantly altering their electronic profiles and reactivity:
Key Observations :
- Positional Isomerism : Bromine at C5 (as in the target compound) versus C3 or C8 affects electronic distribution. C5-brominated derivatives exhibit stronger electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
- Salt Form : Hydrobromide salts (e.g., target compound) generally exhibit higher aqueous solubility compared to hydrochlorides (e.g., 3-Bromo-6-methylimidazo analog) due to larger anion size .
Research Findings and Data
Spectral Data Comparison
Biological Activity
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula CHBrN. It is a derivative of imidazo[1,2-a]pyridine, a bicyclic heterocycle recognized for its diverse applications in medicinal chemistry and material science. This compound has garnered attention due to its potential biological activities, particularly in cancer research and enzyme inhibition.
Structure and Reactivity
The presence of both a bromine atom and a methyl group in its structure confers unique reactivity to this compound. It undergoes various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The methyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions : The compound can be reduced to remove the bromine atom or modify the imidazo ring system.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the imidazo ring enable binding to enzymes and receptors, modulating their activity. This mechanism is crucial in understanding its potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme leads to apoptosis in cancer cells. For instance, it was reported that derivatives of similar compounds exhibited significant inhibitory effects on both TopoIIα and TopoIIβ activities, leading to reduced cell proliferation in various cancer cell lines .
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. Its structural similarity to biologically active molecules allows it to serve as a probe for understanding enzyme mechanisms. For example, it has been used to study the inhibition of neuropeptide receptors, demonstrating antagonistic activity that could be leveraged for therapeutic purposes .
Case Studies
- Topoisomerase Inhibition : A study demonstrated that compounds related to this compound effectively inhibited topoisomerase II enzymatic activities, leading to apoptosis in cancer cells. These findings suggest potential applications in cancer treatment .
- Neuropeptide S Receptor Antagonism : Research indicated that imidazopyridine derivatives could act as antagonists for neuropeptide S receptors, showing promise for managing conditions related to anxiety and appetite regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both bromine and methyl groups | Inhibits Topo II; potential anticancer properties |
| 3-Methylimidazo[1,2-a]pyridine | Lacks bromine; different reactivity | Limited biological activity |
| 5-Bromoimidazo[1,2-a]pyridine | Lacks methyl group; altered properties | Reduced biological activity |
Q & A
Basic: What are the common synthetic routes for preparing 5-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide?
Answer:
The compound can be synthesized via two primary methods:
- Microwave-assisted one-pot synthesis : Reacting phenacyl bromide derivatives with 2-amino-5-bromopyridines under controlled microwave conditions to form imidazo[1,2-a]pyridine intermediates. Subsequent Suzuki coupling with aryl boronic acids (e.g., 4-cyanophenylboronic acid) introduces functional groups .
- Condensation reactions : Ethyl bromopyruvate reacts with 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃, yielding brominated imidazo[1,2-a]pyridine derivatives in ~65% yield. Acidic workup with HBr generates the hydrobromide salt .
Advanced: How do crystallographic studies resolve ambiguities in the molecular conformation of brominated imidazo[1,2-a]pyridines?
Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals that bromine substituents influence intramolecular charge transfer and π-stacking. For example:
- In derivatives like 5-bromo-8-amino-imidazo[1,2-a]pyridine, the bromine atom induces a planar conformation, stabilizing intermolecular C–H⋯N and C–H⋯π interactions. This reduces torsional strain and enhances crystal packing .
- Hydrogen bonding between the hydrobromide counterion and the imidazo[1,2-a]pyridine nitrogen atoms (N–H⋯Br) is critical for lattice stability. SC-XRD data should be cross-validated with DFT calculations to confirm bond angles and dihedral angles .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C3, bromine at C5) and confirm salt formation via downfield shifts in NH/aromatic protons .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 243.06 for C₈H₇BrN₂O₂) and bromine isotope patterns .
- Elemental analysis : Confirms hydrobromide stoichiometry (e.g., Br content ~32.9% by weight) .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this scaffold?
Answer:
SAR studies focus on:
- Bromine positioning : Bromine at C5 enhances electron-withdrawing effects, improving binding to targets like cyclin-dependent kinases (CDKs) or IGF-1 receptors. Substitution at C3 (methyl) increases lipophilicity, aiding blood-brain barrier penetration .
- Hybrid derivatives : Coupling with cinnamamide or pyridylmethyl groups via amide linkages (e.g., IMB-1502) enhances antimycobacterial activity by disrupting cell wall synthesis .
- Counterion effects : Replacing hydrobromide with other salts (e.g., hydrochloride) alters solubility and pharmacokinetics. Comparative dissolution studies in simulated biological fluids are recommended .
Basic: What pharmacological activities are associated with this compound?
Answer:
The imidazo[1,2-a]pyridine core exhibits:
- Antimicrobial activity : Inhibits Mycobacterium tuberculosis (MIC ~0.5 µg/mL) by targeting enoyl-ACP reductase .
- Anti-inflammatory effects : Reduces TNF-α and IL-6 secretion in murine models of fibrosis via NF-κB pathway modulation .
- Anticancer potential : Brominated derivatives show IC₅₀ values <10 µM against breast cancer (MCF-7) cells by inducing apoptosis .
Advanced: How do computational methods address contradictions in experimental data for imidazo[1,2-a]pyridine derivatives?
Answer:
- Molecular docking vs. crystallography : Discrepancies between predicted binding poses (e.g., AutoDock Vina) and SC-XRD data can arise from solvent effects. MD simulations in explicit solvent (e.g., TIP3P water) reconcile these by modeling dynamic interactions .
- DFT vs. experimental spectra : Vibrational frequency mismatches (e.g., in FTIR) are resolved by scaling DFT-calculated frequencies (scaling factor ~0.961) and including anharmonic corrections .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Degrades under UV light due to bromine’s photosensitivity. Store in amber vials at -20°C under inert gas (N₂/Ar) .
- Hygroscopicity : The hydrobromide salt is hygroscopic. Use desiccants (silica gel) and vacuum-sealed containers to prevent hydrolysis .
Advanced: How can regioselective functionalization be achieved at the C6 position?
Answer:
- Directed ortho-metalation : Use n-BuLi/TMEDA to deprotonate C6-H, followed by quenching with electrophiles (e.g., DMF for formylation, CuCN for cyanation) .
- Cross-coupling : Stille coupling with 6-bromo derivatives and organotin reagents (e.g., Me₃SnPh) achieves C6-arylation. Catalyst choice (Pd(PPh₃)₄ vs. Pd₂(dba)₃) impacts yields .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular weight | 243.06 g/mol (C₈H₇BrN₂O₂·HBr) | |
| Melting point | 149–152°C (decomposition observed) | |
| Solubility | DMSO >100 mg/mL; H₂O <1 mg/mL | |
| LogP (calculated) | 2.1 ± 0.3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
